2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI)
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Overview
Description
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) is a chemical compound with the molecular formula C8H12N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) typically involves the reaction of piperazine with specific reagents under controlled conditions. One common method involves the reaction of piperazine with dimethyl carbonate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Scientific Research Applications
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine: A derivative of piperazine with methyl groups at the 1 and 4 positions.
3,6-Dioxopiperazine: A compound with keto groups at the 3 and 6 positions.
The uniqueness of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O4 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-8-3-4(10)9(2)5(6(8)11)7(12)13/h5H,3H2,1-2H3,(H,12,13) |
InChI Key |
MKFNQKYOZKTIHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)C(=O)O)C |
Origin of Product |
United States |
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